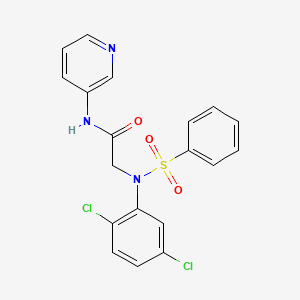![molecular formula C18H18N2O2S2 B5111732 ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5111732.png)
ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
作用機序
Ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate is a reversible inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is activated upon binding of the B-cell receptor to antigen, leading to downstream signaling that promotes cell proliferation and survival. Inhibition of BTK by ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate blocks this pathway, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its effects on B-cell signaling, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has been shown to have other biochemical and physiological effects. In preclinical studies, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has been shown to inhibit platelet aggregation, which may have implications for its use in patients with thrombotic disorders. ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function.
実験室実験の利点と制限
One of the advantages of ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate is its specificity for BTK, which reduces the potential for off-target effects. ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has also been shown to have good oral bioavailability and pharmacokinetics, which makes it an attractive candidate for clinical development. However, one limitation of ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several future directions for the development of ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 monoclonal antibodies. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, there is ongoing research into the development of next-generation BTK inhibitors that may have improved efficacy and safety profiles.
合成法
The synthesis of ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate involves several steps, including the preparation of the starting material, the thienopyrimidine intermediate, and the final product. The starting material, 2-bromoethyl ethyl carbonate, is reacted with 6-phenylthieno[2,3-d]pyrimidine-4-amine to form the thienopyrimidine intermediate. The intermediate is then reacted with 2-mercapto-1-butanol to yield the final product, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate.
科学的研究の応用
Ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has been extensively studied in preclinical models and clinical trials for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has been shown to inhibit BTK and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation. In clinical trials, ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate has demonstrated promising activity in patients with relapsed/refractory CLL, MCL, and DLBCL.
特性
IUPAC Name |
ethyl 2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-3-14(18(21)22-4-2)23-16-13-10-15(12-8-6-5-7-9-12)24-17(13)20-11-19-16/h5-11,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMRCYJPHDCJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)butanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5111654.png)
![1,1'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]di(2,5-pyrrolidinedione)](/img/structure/B5111659.png)
![N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(tert-butyl)urea]](/img/structure/B5111662.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B5111680.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5111690.png)

![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)
![2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B5111728.png)
![8-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5111736.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5111744.png)

![2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)

